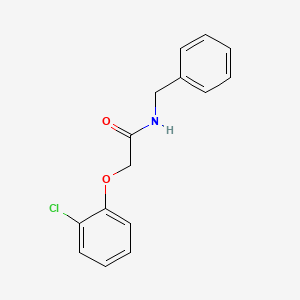

![molecular formula C10H8N2S2 B5546391 2,6-dimethyl[1,3]thiazolo[4,5-f][1,3]benzothiazole](/img/structure/B5546391.png)

2,6-dimethyl[1,3]thiazolo[4,5-f][1,3]benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

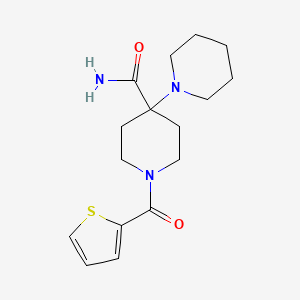

"2,6-dimethyl[1,3]thiazolo[4,5-f][1,3]benzothiazole" is a chemical compound belonging to the benzothiazole family. This class of compounds is known for its diverse applications in organic synthesis, photophysical properties, and as potential candidates in various biological activities.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves condensation reactions. For example, Potopnyk et al. (2018) synthesized benzo[4,5]thiazolo[3,2-c][1,3,5,2]oxadiazaborinines, closely related to benzothiazoles, demonstrating the versatility of synthesis methods in this chemical family (Potopnyk et al., 2018).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a heterocyclic compound containing both sulfur and nitrogen. Structural studies, like those by Yates et al. (1991), provide insights into the three-dimensional arrangement and inter-ring twist angles, which are crucial for understanding their chemical behavior (Yates et al., 1991).

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, leading to the formation of new compounds with different properties. For instance, reactions with nucleophilic compounds, halo ketones, and acid anhydrides have been explored to synthesize a range of derivatives with varied properties (Abbas et al., 2014).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. Studies like those on the synthesis and characterization of derivatives provide valuable data on these aspects (Duran & Canbaz, 2013).

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, such as those studied by Hu et al. (2016), have been synthesized and tested for their effectiveness in inhibiting corrosion of carbon steel in acidic environments. These inhibitors offer higher stability and efficiency compared to other benzothiazole family inhibitors, showcasing their potential in protective coatings and industrial applications to prevent metal corrosion. The study also elaborates on the adsorption mechanism, providing a basis for developing more effective corrosion inhibitors (Hu et al., 2016).

Pharmaceutical Research

Derivatives of benzothiazole have been identified for their potential in treating various diseases, including neurodegenerative disorders and inflammation. Nam et al. (2013) discuss the suppression of lipopolysaccharide-induced pro-inflammatory cytokines by 2-amino-1,3-thiazoles, highlighting their therapeutic potential in neuroinflammation-mediated conditions (Nam et al., 2013).

Material Science

The synthesis and photophysical properties of benzo[4,5]thiazolo[3,2-c][1,3,5,2]oxadiazaborinines were explored by Potopnyk et al. (2018), who designed these compounds for potential non-linear optic applications. The study reveals how substituents in the benzothiazole unit influence the photophysical properties, providing insights into designing materials with desired optical characteristics (Potopnyk et al., 2018).

Antimicrobial and Anticancer Activities

Benzothiazole derivatives have shown significant antimicrobial and anticancer activities. Abu‐Hashem and El‐Shazly (2019) synthesized novel triazole, tetrazole, and spirocyclic derivatives with promising antimicrobial activity against various bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Abu‐Hashem & El‐Shazly, 2019). Additionally, compounds exhibiting potent anticancer activity, such as those studied by Waghmare et al. (2013), underscore the role of benzothiazole derivatives in cancer research, particularly in the discovery of new antileukemic agents (Waghmare et al., 2013).

Drug Delivery Systems

The development of novel apoferritin formulations for antitumor benzothiazoles by Breen et al. (2019) represents an innovative approach to overcoming solubility limitations of potent anticancer compounds. This research highlights the potential of protein cages as drug delivery vehicles, enabling the effective use of benzothiazole-based anticancer drugs (Breen et al., 2019).

properties

IUPAC Name |

2,6-dimethyl-[1,3]thiazolo[4,5-f][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S2/c1-5-11-7-3-8-10(4-9(7)13-5)14-6(2)12-8/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPHULZQAIVIGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC3=C(C=C2S1)SC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyl-[1,3]thiazolo[4,5-f][1,3]benzothiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

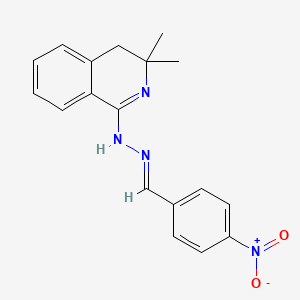

![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5546325.png)

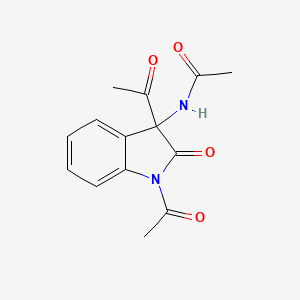

![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5546330.png)

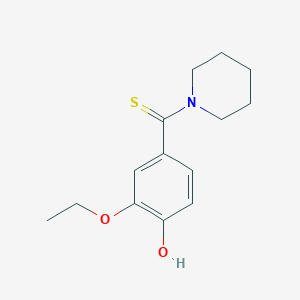

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5546341.png)

![9-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5546379.png)

![3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5546395.png)

![5,6-dimethyl-2-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5546402.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5546410.png)